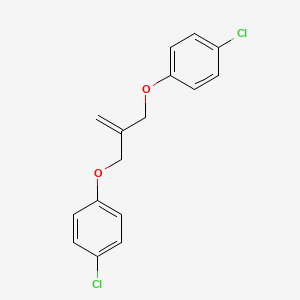
Benzene, 1,1'-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-): is an organic compound with a complex structure It is characterized by the presence of benzene rings, chloro substituents, and an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-) typically involves the reaction of 4-chlorophenol with a suitable methylene-propanediyl bis(oxy) compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-) can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituents on the benzene rings can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols, often in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties, including its use in drug development.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-) involves its interaction with molecular targets through its functional groups. The chloro substituents and ether linkages play a crucial role in its reactivity and interactions with other molecules. The compound can participate in various chemical reactions, leading to the formation of different products depending on the conditions and reagents used.
Comparación Con Compuestos Similares
- Benzene, 1,1’-(1,3-propanediyl)bis-
- Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis-
Comparison:
- Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-) is unique due to the presence of both chloro substituents and ether linkages, which impart distinct chemical properties.
- Benzene, 1,1’-(1,3-propanediyl)bis- lacks the chloro substituents and ether linkages, making it less reactive in certain types of chemical reactions.
- Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis- has a similar structure but with a methyl group instead of a methylene group, leading to differences in reactivity and applications.
This detailed article provides a comprehensive overview of Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
1522-96-9 |
|---|---|
Fórmula molecular |
C16H14Cl2O2 |
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
1-chloro-4-[2-[(4-chlorophenoxy)methyl]prop-2-enoxy]benzene |
InChI |
InChI=1S/C16H14Cl2O2/c1-12(10-19-15-6-2-13(17)3-7-15)11-20-16-8-4-14(18)5-9-16/h2-9H,1,10-11H2 |
Clave InChI |
FKBAHOXKOIXYHR-UHFFFAOYSA-N |
SMILES canónico |
C=C(COC1=CC=C(C=C1)Cl)COC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


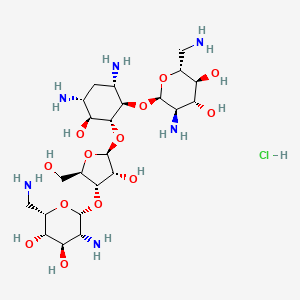
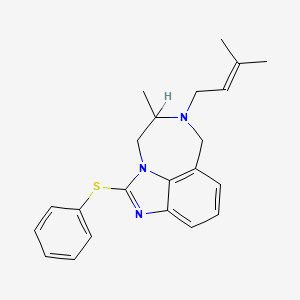
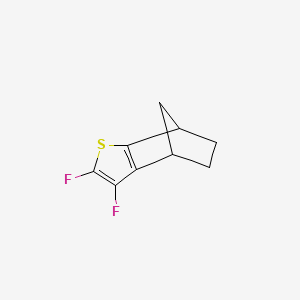

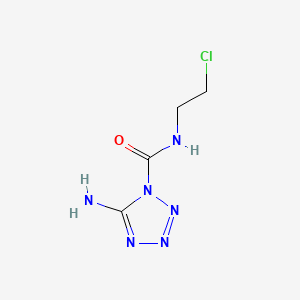
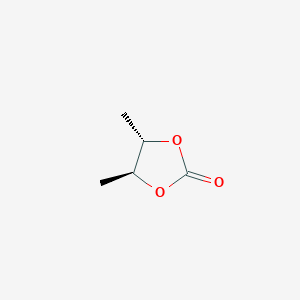
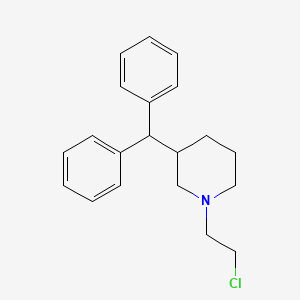
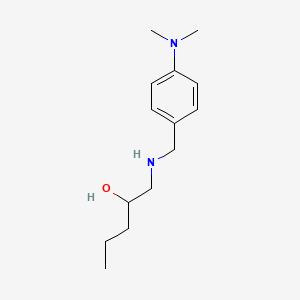
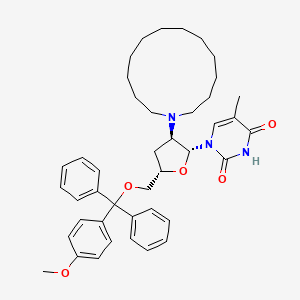
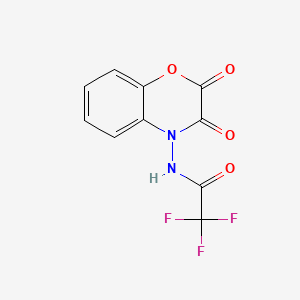
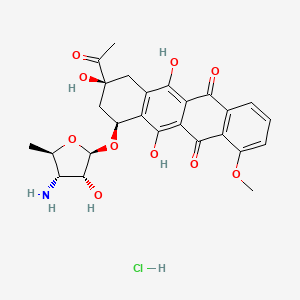

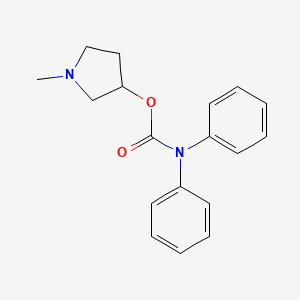
![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
